molecular formula C16H14ClFN2O B2461984 2-Chloro-N-(4-cyclopropyl-2-fluorophenyl)-6-methylpyridine-4-carboxamide CAS No. 2305354-74-7

2-Chloro-N-(4-cyclopropyl-2-fluorophenyl)-6-methylpyridine-4-carboxamide

Cat. No. B2461984
CAS RN: 2305354-74-7
M. Wt: 304.75
InChI Key: VKRQJJBBRDVMFO-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-cyclopropyl-2-fluorophenyl)-6-methylpyridine-4-carboxamide is a chemical compound that belongs to the class of pyridinecarboxamides. It has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-cyclopropyl-2-fluorophenyl)-6-methylpyridine-4-carboxamide involves the inhibition of specific enzymes and proteins. The compound has been found to inhibit the activity of histone deacetylases (HDACs) and heat shock protein 90 (HSP90). HDACs are involved in the regulation of gene expression, while HSP90 is involved in the folding and stabilization of certain proteins. Inhibition of these enzymes and proteins can lead to the suppression of tumor growth, inflammation, and neuropathic pain.
Biochemical and Physiological Effects:
2-Chloro-N-(4-cyclopropyl-2-fluorophenyl)-6-methylpyridine-4-carboxamide has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and alleviate neuropathic pain. It has also been found to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Chloro-N-(4-cyclopropyl-2-fluorophenyl)-6-methylpyridine-4-carboxamide in lab experiments is its specificity towards certain enzymes and proteins. The compound has been found to selectively inhibit HDACs and HSP90, which makes it a useful tool in studying the role of these enzymes and proteins in various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 2-Chloro-N-(4-cyclopropyl-2-fluorophenyl)-6-methylpyridine-4-carboxamide. One direction is to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more potent and selective analogs of the compound. Additionally, the use of this compound in combination with other drugs or therapies could also be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 2-Chloro-N-(4-cyclopropyl-2-fluorophenyl)-6-methylpyridine-4-carboxamide involves the reaction of 2-chloro-6-methylpyridine-4-carboxylic acid with 4-cyclopropyl-2-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product.

Scientific Research Applications

2-Chloro-N-(4-cyclopropyl-2-fluorophenyl)-6-methylpyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neuropathic pain. The compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases.

properties

IUPAC Name

2-chloro-N-(4-cyclopropyl-2-fluorophenyl)-6-methylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O/c1-9-6-12(8-15(17)19-9)16(21)20-14-5-4-11(7-13(14)18)10-2-3-10/h4-8,10H,2-3H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRQJJBBRDVMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(=O)NC2=C(C=C(C=C2)C3CC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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